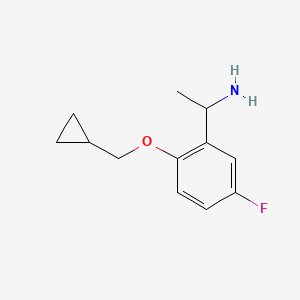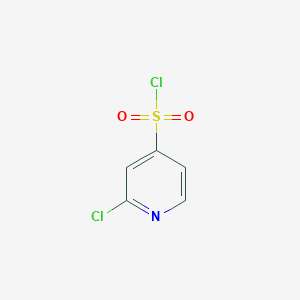
2-氯吡啶-4-磺酰氯
描述
2-Chloropyridine-4-sulfonyl chloride is a derivative of 2-Chloropyridine . 2-Chloropyridine is an aryl chloride with the formula C5H4ClN. It is a colorless liquid that is mainly used to generate fungicides and insecticides in industry. It also serves to generate antihistamines and antiarrythymics for pharmaceutical purposes .
Synthesis Analysis
The synthesis of 2-Chloropyridine-4-sulfonyl chloride involves several stages. The process generally entails passing chlorine gas into a mixture of a hydroxypyridine-sulphonic acid and phosphorus trichloride, heating the mixture to temperatures of about 100 to about 120° C, removing any phosphorus oxychloride formed and any excess phosphorus trichloride by distillation, taking up the residue with an organic solvent, and distilling the liquid phase in a vacuum .Molecular Structure Analysis
The molecular structure of 2-Chloropyridine-4-sulfonyl chloride is influenced by the substitution of a halogen in pyridine on the highest occupied molecular orbital (HOMO). The warped structure with C1 symmetry of cationic 2-Chloropyridine-4-sulfonyl chloride is induced by the electron removal from the HOMO consisting of the π orbital in the pyridine ring, which is stabilized by hyperconjugation with the lone-pair p orbitals of a nitrogen and chlorine atom .Chemical Reactions Analysis
2-Chloropyridine reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle. Therefore, many reactions using 2-chloropyridine generate mixtures of products which require further workup to isolate the desired isomer .科学研究应用
2-氯吡啶-4-磺酰氯在研究中的介绍
2-氯吡啶-4-磺酰氯是一种化学化合物,在各种科学研究领域具有潜在应用。虽然对 2-氯吡啶-4-磺酰氯的直接研究有限,但其结构和功能相关性可以从对类似磺酰氯和磺酰胺的研究中推断出来,突出了其在有机合成、药物化学和环境科学中的重要性。
有机合成和化学反应
磺酰氯,包括 2-氯吡啶-4-磺酰氯之类的化合物,在有机合成中起着至关重要的作用,提供了创建多种化学结构的途径。例如,CF3SO2Cl 用于三氟甲基化,展示了磺酰氯在特定条件下形成 C–CF3、C–SCF3、C–SOCF3 和 C–Cl 键的多功能性 (Chachignon、Guyon 和 Cahard,2017)。这突出了 2-氯吡啶-4-磺酰氯在类似合成应用中的潜力。
药物化学和药物开发
在药物化学中,磺酰胺(可以从磺酰氯衍生)因其广泛的生物活性而具有重要意义。它们已被探索其抗菌、抗真菌、抗寄生虫和抗肿瘤特性,强调了磺酰氯衍生物在新药开发中的重要性 (Azevedo-Barbosa 等人,2020)。这表明 2-氯吡啶-4-磺酰氯可能是合成具有潜在治疗应用的生物活性分子的前体。
环境科学和水处理
在环境科学的背景下,对磺酰氯和相关化合物的研究有助于了解污染物的处理和降解。例如,已经研究了电化学工艺以去除有机和无机污染物,突出了氯基电解质的作用 (Radjenovic 和 Sedlak,2015)。虽然间接相关,但这一研究领域表明了 2-氯吡啶-4-磺酰氯的潜在环境应用,特别是在设计新型水处理解决方案方面。
安全和危害
作用机制
Target of Action
The primary target of 2-Chloropyridine-4-sulfonyl chloride It’s known that chloropyridines, including 2-chloropyridine, react with nucleophiles . This suggests that the targets could be biological molecules with nucleophilic properties.
Mode of Action
2-Chloropyridine-4-sulfonyl chloride: interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, a species that donates an electron pair, reacts with an electrophile, a species that accepts an electron pair. The nucleophile in this case would be the biological target, and the electrophile would be the 2-Chloropyridine-4-sulfonyl chloride.
Biochemical Pathways
The specific biochemical pathways affected by 2-Chloropyridine-4-sulfonyl chloride Given that 2-chloropyridine is used to generate fungicides, insecticides, antihistamines, and antiarrythymics , it can be inferred that the compound may affect a variety of biochemical pathways related to these biological processes.
Result of Action
The molecular and cellular effects of 2-Chloropyridine-4-sulfonyl chloride The compound’s use in the production of various pharmaceuticals and agrochemicals suggests that it likely has significant effects at the molecular and cellular levels .
Action Environment
The action of 2-Chloropyridine-4-sulfonyl chloride can be influenced by environmental factors. For instance, 2-Chloropyridine exhibits extensive volatilization losses from water, less so when present in soil . This suggests that the compound’s action, efficacy, and stability may be affected by its environment.
生化分析
Biochemical Properties
2-Chloropyridine-4-sulfonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . This interaction is essential for the synthesis of various biochemical compounds, including fungicides and insecticides .
Cellular Effects
The effects of 2-Chloropyridine-4-sulfonyl chloride on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nucleophiles can lead to changes in the cellular environment, impacting various cellular processes . Additionally, its role in generating pyridine derivatives can influence cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, 2-Chloropyridine-4-sulfonyl chloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to react with nucleophiles and generate pyridine derivatives is a key aspect of its molecular mechanism . This reaction often involves the displacement of chloride, which can lead to significant biochemical changes .
Dosage Effects in Animal Models
The effects of 2-Chloropyridine-4-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical interactions, while at higher doses, it can lead to toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can cause liver damage, including central lobular necrosis and fatty degeneration . Therefore, careful dosage management is essential to avoid adverse effects.
Metabolic Pathways
2-Chloropyridine-4-sulfonyl chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s ability to generate pyridine derivatives plays a significant role in its metabolic pathways . These interactions can lead to changes in the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Chloropyridine-4-sulfonyl chloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation within specific cellular compartments can affect its biochemical activity . Understanding these transport mechanisms is crucial for optimizing its use in biochemical research.
Subcellular Localization
2-Chloropyridine-4-sulfonyl chloride’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions.
属性
IUPAC Name |
2-chloropyridine-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKSHKJJXUAFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655770 | |
| Record name | 2-Chloropyridine-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000933-25-4 | |
| Record name | 2-Chloropyridine-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



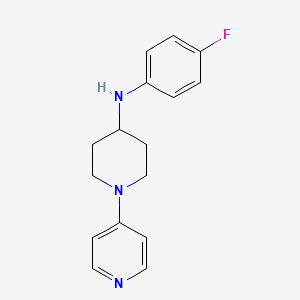
![1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1438258.png)
![Benzyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B1438260.png)
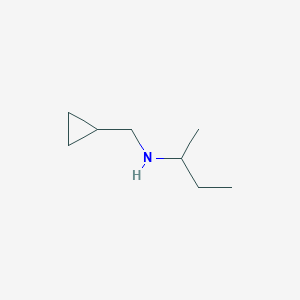
![2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438262.png)
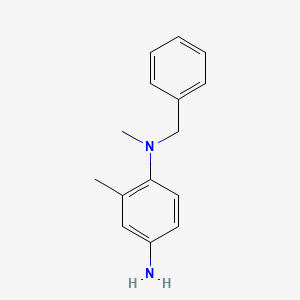

![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)
![tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate](/img/structure/B1438271.png)

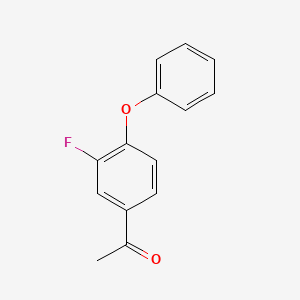
![1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one](/img/structure/B1438274.png)
